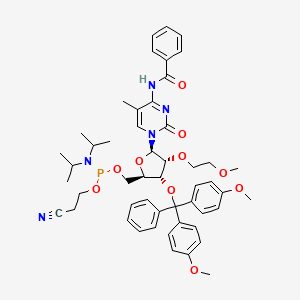![molecular formula C8H10N2O3S B13726579 (R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its fused ring system, which includes a pyridine ring, an oxathiazepine ring, and a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide typically involves a multi-step process. One common method includes the base-mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine, followed by intramolecular aromatic nucleophilic substitution (SNAr). This strategy allows for the formation of both C–N and C–O bonds simultaneously in a single step . The reaction conditions are relatively mild, often carried out at room temperature, and utilize cost-effective reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and cost-efficiency are likely to be applied. The use of transition metal-free catalysts and room temperature reactions are advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxathiazepine ring.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.
Scientific Research Applications
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Shares a similar sulfone group and has been studied for its PI3Kδ inhibitory activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its various pharmacological activities, including antimicrobial and antihypertensive properties.
Uniqueness
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)8-7(13-6)3-2-4-9-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
InChI Key |
RYWQOHOBPCCTNF-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CC=N2 |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


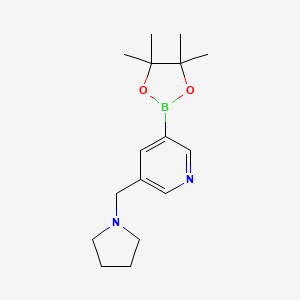
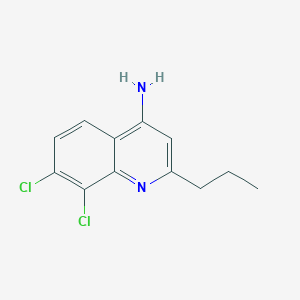

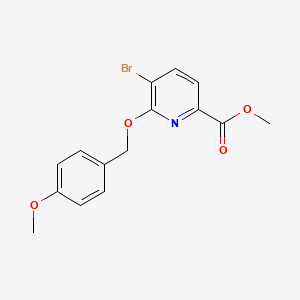
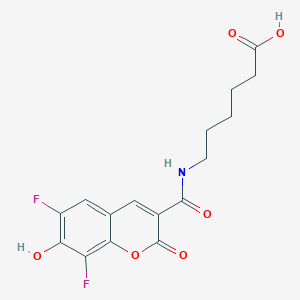
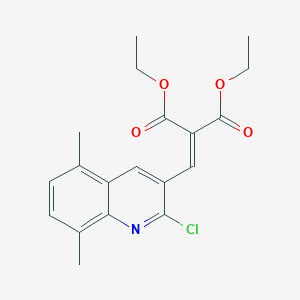
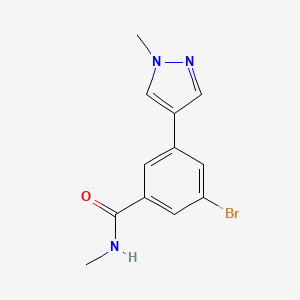

![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
